Fluparoxan hydrochloride

Description

Historical Context of Alpha-2 Adrenoceptor Antagonist Development

The journey to understanding and developing α2-adrenoceptor antagonists is rooted in the fundamental classification of adrenergic receptors. In 1948, these receptors were first divided into two main types, alpha (α) and beta (β), based on their differing responses to a series of catecholamines. medchemexpress.eu Subsequent research led to the discovery that some α-receptors were located on presynaptic nerve terminals and functioned to inhibit the release of norepinephrine (B1679862), a form of autoinhibitory feedback. medkoo.com

This functional distinction was pharmacologically solidified with the use of specific antagonists. The differential binding of compounds like prazosin (B1663645) and the naturally occurring indole (B1671886) alkaloid yohimbine (B192690) allowed for the sub-classification of α-receptors into α1 and α2 subtypes. abmole.com Yohimbine, derived from the bark of the Pausinystalia yohimbe tree, became one of the earliest and most widely used selective α2-antagonists, paving the way for further investigation into the physiological roles of the α2-adrenoceptor. abmole.comontosight.ai

The recognition of the α2-adrenoceptor as a distinct pharmacological target spurred the development of synthetic antagonists with improved selectivity and differing chemical structures. Compounds like idazoxan (B1206943), an imidazoline (B1206853) derivative, were developed as part of this wave. Historically, these alpha-blockers were instrumental as research tools for dissecting the complexities of the autonomic nervous system. nih.gov The development of Fluparoxan (B20672) (developmental code name GR50360A) by Glaxo in the early 1980s represented a further refinement, offering a novel chemical structure (a benzodioxinopyrrole) with high selectivity for the α2-adrenoceptor. medkoo.comwikipedia.org This progression from natural alkaloids to diverse synthetic molecules has provided researchers with a sophisticated toolkit to probe the function of α2-adrenergic systems in the central and peripheral nervous systems.

Conceptual Framework of Fluparoxan Hydrochloride as a Research Tool

This compound's utility as a research tool is defined by its specific and selective interaction with its molecular target. Its conceptual framework is built on its high potency and, most importantly, its selectivity as an α2-adrenoceptor antagonist.

The primary mechanism of action for Fluparoxan is the competitive blockade of α2-adrenoceptors. wikipedia.orgmedchemexpress.com These receptors, particularly the presynaptic autoreceptors found on noradrenergic neurons, normally act as a brake on norepinephrine release. By antagonizing these receptors, Fluparoxan removes this inhibitory feedback, leading to an increased concentration of norepinephrine in the synapse. wikipedia.org This property allows researchers to investigate the downstream physiological and behavioral consequences of enhanced noradrenergic neurotransmission.

A key feature that establishes Fluparoxan as a precise research tool is its high selectivity for α2-adrenoceptors over α1-adrenoceptors. Studies have demonstrated a selectivity ratio of over 2,500-fold to 2,630-fold in favor of the α2 subtype. medkoo.comnih.govwikipedia.orgmedchemexpress.com This minimizes the confounding effects of blocking α1-receptors, which are associated with different physiological functions, such as the contraction of vascular smooth muscle.

Furthermore, Fluparoxan is distinguished from other α2-antagonists of the imidazoline class, such as idazoxan, because it does not antagonize imidazoline receptors. wikipedia.org This is a crucial distinction, as imidazoline receptors have their own distinct pharmacological and physiological roles. The ability of Fluparoxan to block α2-adrenoceptors without affecting imidazoline binding sites allows for the specific interrogation of α2-adrenoceptor-mediated pathways. While it demonstrates high selectivity for its primary target, Fluparoxan has been shown to have only weak affinity for other neurotransmitter sites, such as serotonin (B10506) 5-HT1A and 5-HT1B receptors, at concentrations well above those needed for α2-antagonism. nih.gov

This combination of potency, high α2/α1 selectivity, and lack of activity at imidazoline receptors makes this compound an excellent pharmacological tool for isolating and studying the specific functions of the α2-adrenoceptor in various experimental models.

Table 1: Comparative Receptor Binding Profile This table provides a summary of the antagonist potency (pKB or pKi values) of Fluparoxan and other common α2-adrenoceptor antagonists. Higher values indicate greater binding affinity.

| Compound | α2-Adrenoceptor (pKB) | α1-Adrenoceptor (pKB) | α2/α1 Selectivity Ratio |

|---|---|---|---|

| Fluparoxan | 7.9 medkoo.comwikipedia.org | 4.45 nih.govmedchemexpress.com | >2500 nih.govmedchemexpress.com |

| Yohimbine | 8.52 (α2A), 8.00 (α2B), 9.17 (α2C) (pKi) medchemexpress.com | - | - |

| Idazoxan | - | - | - |

Data for direct pKB/selectivity ratio comparison for Yohimbine and Idazoxan was not available in the provided search results.

Evolution of Research Trajectories for this compound

The application of this compound in research has evolved since its initial synthesis. Originally patented and investigated by Glaxo as a potential antidepressant, its development was based on the hypothesis that blocking central α2-autoreceptors would increase norepinephrine levels, a mechanism thought to alleviate depressive symptoms. medkoo.comnih.govwikipedia.org Although Fluparoxan demonstrated central α2-adrenoceptor antagonist activity in humans, its clinical development for depression was discontinued (B1498344) in the early 1990s as it failed to demonstrate a significant advantage over existing therapies. wikipedia.org

Following the cessation of its clinical development for depression, the unique pharmacological properties of Fluparoxan sustained its use as a valuable compound in preclinical neuropharmacology. Research shifted towards exploring its effects on other central nervous system functions.

A significant modern research trajectory involves the investigation of Fluparoxan in the context of cognitive decline and neurodegenerative diseases. Notably, studies have used Fluparoxan to explore the role of the noradrenergic system in cognitive function. For instance, research in a transgenic mouse model of Alzheimer's disease (APP×PS1) demonstrated that chronic treatment with Fluparoxan could prevent age-related deficits in spatial working memory. medkoo.com This line of inquiry suggests a potential role for α2-adrenoceptor antagonism in mitigating cognitive symptoms associated with neurodegeneration, independent of effects on amyloid plaque pathology. medkoo.com

Other research avenues have utilized Fluparoxan to probe the role of α2-receptors in modulating behavior. For example, it has been used in studies examining sexual incentive motivation in animal models, helping to parse the contribution of the adrenergic system to complex behaviors. medkoo.com The compound's ability to reliably antagonize α2-adrenoceptor-mediated effects, such as the hypothermia and sedation induced by α2-agonists like clonidine (B47849) and UK-14304, has cemented its role as a dependable antagonist control compound in a wide range of in vivo animal studies. nih.govwikipedia.org

From its origins in antidepressant research to its current use in studies of cognition and complex behaviors, the research trajectory of this compound illustrates a classic path for a pharmacological agent: a compound developed for a specific therapeutic purpose that finds a lasting role as a precise tool for fundamental scientific investigation.

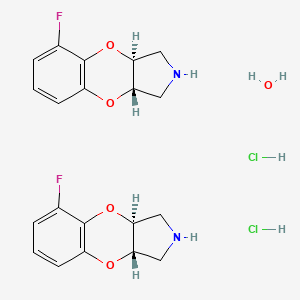

Structure

3D Structure of Parent

Properties

CAS No. |

139679-54-2 |

|---|---|

Molecular Formula |

C20H24Cl2F2N2O5 |

Molecular Weight |

481.3 g/mol |

IUPAC Name |

bis((3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole);hydrate;dihydrochloride |

InChI |

InChI=1S/2C10H10FNO2.2ClH.H2O/c2*11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;;;/h2*1-3,8-9,12H,4-5H2;2*1H;1H2/t2*8-,9-;;;/m00.../s1 |

InChI Key |

SDEFUPMOIFOLSQ-IYLDIKPPSA-N |

Isomeric SMILES |

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.O.Cl.Cl |

Canonical SMILES |

C1C2C(CN1)OC3=C(O2)C=CC=C3F.C1C2C(CN1)OC3=C(O2)C=CC=C3F.O.Cl.Cl |

Origin of Product |

United States |

Molecular and Stereochemical Considerations in Fluparoxan Hydrochloride Research

Significance of Specific Stereochemistry in Biological Activity

The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure, a principle clearly demonstrated in the case of fluparoxan (B20672). psychiatriapolska.plsavemyexams.com As a chiral molecule, fluparoxan exists as a pair of non-superimposable mirror images called enantiomers. wikipedia.orgpsychiatriapolska.pl These enantiomers can interact differently with chiral biological targets like receptors and enzymes, often leading to one enantiomer (the eutomer) being significantly more active or having a different pharmacological profile than the other (the distomer). mdpi.com

Fluparoxan possesses two stereogenic centers, and its trans-configuration is crucial for its activity. The IUPAC name for the active form is often cited as (3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-benzo nucleos.comnucleos.comCurrent time information in Bangalore, IN.ucsd.edudioxino[2,3-c]pyrrole hydrochloride, indicating that the specific (3aS,9aS) stereochemistry is critical for its biological function. ontosight.aimedkoo.com While many initial pharmacological studies were conducted using racemic (±)-fluparoxan, which contains an equal mixture of both enantiomers, the synthesis of the individual (+) and (-) isomers has been achieved, allowing for a more nuanced understanding of its structure-activity relationship. wikipedia.orgnih.gov

The processes of drug absorption, distribution, metabolism, and excretion are often stereoselective, meaning the individual enantiomers of a racemic drug can exhibit different pharmacokinetic profiles. nih.gov Separating and administering a single, more active enantiomer can lead to a more potent therapeutic agent with a better safety profile by eliminating potential side effects or inactive drug load associated with the distomer. savemyexams.com

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Mechanism of Action | α2-adrenergic receptor antagonist | Blocks presynaptic autoreceptors, increasing noradrenaline release. | wikipedia.org |

| Potency (pKB) | 7.9 | Indicates high affinity for the α2-adrenoceptor. | wikipedia.orgmedkoo.com |

| Selectivity (α2/α1) | >2500-fold | Highly selective for α2 over α1-adrenoceptors. | nih.govmedchemexpress.com |

| Stereochemistry | (3aS,9aS) | The specific stereoisomer considered crucial for biological activity. | ontosight.aimedkoo.com |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

The synthesis of complex molecules like fluparoxan requires sophisticated and efficient chemical strategies to ensure high purity and correct stereochemistry.

A novel series of tetrahydrobenzodioxinopyrroles, including fluparoxan, was developed using convergent synthesis strategies. wikipedia.org This approach allows for the efficient preparation of various analogues and their specific enantiomers. wikipedia.org

The synthesis of racemic (±)-fluparoxan was achieved through a multi-step process:

The process begins with the bis-benzyl ether of cis-butene-1,4-diol, which is converted into its corresponding epoxide. wikipedia.org

This epoxide undergoes an acid-catalyzed ring-opening to form a racemic diol. wikipedia.org

The diol is then converted into a racemic trans bis-tosylate. wikipedia.org

In a parallel step, 3-fluorocatechol (B141901) is prepared.

A key coupling reaction between 3-fluorocatechol and the trans bis-tosylate yields a benzodioxan diol after deprotection. wikipedia.org

Finally, this diol is converted to racemic fluparoxan through the coupling of its bis-mesylate with benzylamine, followed by a final deprotection step. wikipedia.org

Crucially, this synthetic route could be adapted to produce the individual enantiomers. By starting with the (+) and (-) isomers of diethyl tartrate, the corresponding chiral trans bis-tosylates were prepared, leading to the synthesis of the individual (+) and (-) isomers of fluparoxan. wikipedia.org

For a drug candidate to be viable for research and potential clinical use, it must possess suitable physicochemical properties, such as solubility and stability. The selection of an appropriate salt form is a critical step in pharmaceutical development to enhance these properties. sjf.eduresearchgate.net Active pharmaceutical ingredients (APIs) are often converted into salts to improve aqueous solubility, increase chemical stability, and simplify handling and formulation. sjf.edu

Fluparoxan is typically prepared as a hydrochloride salt. wikipedia.org The preparation of hydrochloride salts often involves acidifying a solution of the base compound with hydrogen chloride, which can be delivered in aqueous, gaseous, or organic solvent solutions. google.com The goal is to produce a crystalline solid with a defined and reproducible structure, as variations in crystal form (polymorphism) can affect a drug's performance. google.com

Fluparoxan hydrochloride has been described as a white crystalline powder in its hemihydrate form (containing one water molecule for every two molecules of the hydrochloride salt). wikipedia.org This form is noted for being very stable in the solid state and having good water solubility (80 mg/mL at 25 °C). wikipedia.org An anhydrous form of this compound also exists. ontosight.aincats.io The stability of the salt form is crucial, as disproportionation back to the less soluble free base can negatively impact bioavailability. sjf.edu The use of a hydrochloride salt can prevent such issues and also avoid unwanted interactions with excipients in a final dosage form. sjf.eduresearchgate.net

| Compound Form | CAS Number | Molecular Weight (g/mol) | Key Properties | Reference |

|---|---|---|---|---|

| (±)-Fluparoxan | 101389-86-0 | 195.19 | Free base form. | ncats.io |

| (±)-Fluparoxan Hydrochloride Hemihydrate | 139679-54-2 | 240.66 | White crystalline powder, very stable, good water solubility (80 mg/mL). | wikipedia.org |

| (±)-Fluparoxan Hydrochloride Anhydrous | 101389-87-1 | 231.65 | Lacks water molecules in its crystal structure. | ontosight.aimedkoo.comncats.io |

Approaches to Benzodioxinopyrrole Synthesis

Isotopic Labeling for Pharmacological Investigations

Isotopic labeling is a powerful technique used in pharmacological research to trace the fate of a drug molecule within a biological system. By replacing one or more atoms of a compound with their isotopes (e.g., replacing hydrogen with deuterium (B1214612) or tritium, or carbon-12 with carbon-13 or carbon-14), researchers can study its absorption, distribution, metabolism, and excretion (ADME) profiles. pharmaron.com

For in-vivo imaging techniques like Positron Emission Tomography (PET), short-lived positron-emitting isotopes such as fluorine-18 (B77423) (¹⁸F) are incorporated into the drug molecule. researchgate.net PET allows for the non-invasive, quantitative visualization of biological processes at the molecular level, making it invaluable for drug development and neurological research. nih.gov

While no specific studies detailing the isotopic labeling of fluparoxan itself are prominently available, the methods for labeling analogous compounds are well-established. Given that fluparoxan contains a fluorine atom, it is a prime candidate for labeling with ¹⁸F. nih.gov The development of ¹⁸F-labeled radiopharmaceuticals is a major focus in oncology and neurology research. researchgate.netnih.gov The synthesis of such a tracer would likely involve the late-stage introduction of [¹⁸F]fluoride into a precursor molecule. nih.gov

Furthermore, other α2-adrenoceptor antagonists have been successfully radiolabeled for PET imaging, providing a methodological blueprint that could be applied to fluparoxan. ucsd.edu Such studies are critical for understanding receptor occupancy and density in the brain, which is particularly relevant for drugs like fluparoxan that were investigated for neurological and psychiatric conditions. wikipedia.orgucsd.edu

Receptor Pharmacology and Molecular Mechanisms of Fluparoxan Hydrochloride

Alpha-Adrenoceptor Interactions and Functional Characterization

Fluparoxan's primary pharmacological identity is its role as a powerful antagonist of α2-adrenoceptors. medkoo.comwikipedia.org This interaction is highly selective, distinguishing it from many other adrenergic ligands. medkoo.comwikipedia.org

Potent Alpha-2 Adrenoceptor Antagonism

Fluparoxan (B20672) demonstrates significant potency as an α2-adrenoceptor antagonist, with a pKB value of 7.9. medkoo.comwikipedia.org This high potency indicates a strong binding affinity for these receptors. Blockade of α2-adrenoceptors, particularly the presynaptic autoreceptors on noradrenergic neurons, by fluparoxan leads to an increase in the synaptic concentration of noradrenaline by inhibiting the autoinhibitory feedback mechanism. wikipedia.org

Research has shown that fluparoxan acts as a reversible competitive antagonist at α2-adrenoceptors. nih.govnih.gov Studies comparing fluparoxan to yohimbine (B192690) have highlighted its marked antagonist actions at human α2A-adrenergic receptors. drugbank.comnih.gov Further investigations have suggested that fluparoxan is a preferential antagonist at rat α2A-adrenoceptors. nih.gov The α2A- and α2C-subtypes are known to be important in the presynaptic inhibition of norepinephrine (B1679862) release. researchgate.net

The antagonist properties of fluparoxan have been functionally characterized in various isolated tissue preparations. In the field-stimulated vas deferens of the rat and the field-stimulated ileum of the guinea-pig, fluparoxan effectively antagonizes the inhibitory effects of the α2-adrenoceptor agonist UK-14304. nih.govnih.govmedchemexpress.com In these preparations, fluparoxan exhibited pKB values of 7.87 and 7.89, respectively, confirming its potent and reversible competitive antagonism. nih.govnih.govmedchemexpress.com The vas deferens contains both α1- and α2-adrenoceptors, making it a valuable model for studying the selectivity of adrenergic ligands. frontiersin.org

Reversible Competitive Antagonism at Specific Subtypes (e.g., α2A, α2C)

Distinct Alpha-1 Adrenoceptor Selectivity

A key feature of fluparoxan is its remarkable selectivity for α2-adrenoceptors over α1-adrenoceptors. medkoo.comwikipedia.org In studies using the rat isolated anococcygeus muscle, fluparoxan was found to be a much weaker competitive antagonist of the contractile response to the α1-adrenoceptor agonist phenylephrine, with a pKB of 4.45. nih.govmedchemexpress.com This results in an α2:α1 adrenoceptor selectivity ratio of over 2500-fold, and by some accounts, 2,630-fold. medkoo.comwikipedia.orgnih.govmedchemexpress.com

| Parameter | Value | Source |

| α2-Adrenoceptor Antagonist Potency (pKB) | 7.9 | medkoo.comwikipedia.org |

| α2:α1 Selectivity Ratio | >2500 | nih.govmedchemexpress.com |

| α2:α1 Selectivity Ratio | 2630-fold | medkoo.comwikipedia.org |

Non-Adrenergic Receptor Interactions and Specificity Profiling

To fully understand the pharmacological profile of fluparoxan, it has been evaluated for its affinity at a range of other neurotransmitter receptor sites.

Evaluation of Affinity for Other Neurotransmitter Receptor Sites

Specificity studies have demonstrated that fluparoxan possesses low or no affinity for a wide array of other neurotransmitter receptors at concentrations up to at least 1 x 10-5 M. nih.govnih.gov It does not exhibit significant anticholinergic, antidopaminergic, or β-adrenergic blocking effects. wikipedia.org However, it has been shown to have a weak affinity for 5-HT1A (pIC50 = 5.9) and 5-HT1B (pKi = 5.5) binding sites in the rat brain. nih.govnih.govscispace.com In contrast to the selective α2-AR antagonist fluparoxan, the compound yohimbine displays significant affinity for several serotonin (B10506) and dopamine (B1211576) receptor subtypes in addition to its α2-AR antagonism. drugbank.comnih.gov Fluparoxan shows only modest partial agonist actions at human 5-HT1A sites. drugbank.comnih.gov

| Receptor Site | Affinity/Action | Value | Source |

| α2-Adrenoceptor | Potent Antagonist (pKB) | 7.9 | medkoo.comwikipedia.org |

| α1-Adrenoceptor | Weak Antagonist (pKB) | 4.45 | nih.govmedchemexpress.com |

| 5-HT1A | Weak Affinity (pIC50) | 5.9 | nih.govnih.govscispace.com |

| 5-HT1B | Weak Affinity (pKi) | 5.5 | nih.govnih.govscispace.com |

| Dopamine Receptors | No significant affinity | - | wikipedia.org |

| Muscarinic Receptors | No significant affinity | - | wikipedia.org |

| β-Adrenergic Receptors | No significant affinity | - | wikipedia.org |

Differential Interactions with Serotonin Receptors (e.g., 5-HT1A, 5-HT1B, 5-HT4)

While primarily recognized for its potent and selective α2-adrenoceptor antagonism, fluparoxan hydrochloride also exhibits interactions with certain serotonin (5-HT) receptor subtypes, albeit with significantly lower affinity. nih.govnih.gov

Research has shown that fluparoxan displays a weak affinity for both the 5-HT1A and 5-HT1B receptor subtypes in the rat brain. nih.govnih.gov Specifically, in binding studies, fluparoxan demonstrated a pIC50 of 5.9 for 5-HT1A receptors and a pKi of 5.5 for 5-HT1B receptors. nih.gov This indicates a much lower binding potency compared to its high affinity for α2-adrenoceptors (pKB = 7.9). wikipedia.orgmedkoo.com In functional assays, fluparoxan showed only modest partial agonist activity at human 5-HT1A receptors, in stark contrast to its marked antagonist actions at α2-adrenergic receptors. nih.gov

In contrast to some reports that suggest fluparoxan is a selective 5-HT4 receptor antagonist, more extensive pharmacological profiling indicates its primary and most potent action is at the α2-adrenoceptor. ontosight.ai While some studies have investigated its effects on the serotonin system, the evidence supporting a significant, high-affinity interaction with the 5-HT4 receptor is less robust compared to its well-documented α2-adrenoceptor antagonism. ontosight.aicore.ac.uk The majority of comprehensive studies highlight its selectivity for α2-adrenoceptors over a wide range of other neurotransmitter receptors, including various serotonin subtypes. nih.govnih.gov

Table 1: Binding Affinity of Fluparoxan for Serotonin Receptor Subtypes

| Receptor Subtype | Binding Affinity (pIC50/pKi) | Species | Reference |

|---|---|---|---|

| 5-HT1A | pIC50 = 5.9 | Rat | nih.gov |

| 5-HT1B | pKi = 5.5 | Rat | nih.gov |

Absence of Imidazoline (B1206853) Receptor Antagonism

A key distinguishing feature of this compound within the broader class of α2-adrenoceptor antagonists is its lack of significant interaction with imidazoline receptors. wikipedia.org Many other α2-adrenoceptor antagonists, such as idazoxan (B1206943), also exhibit affinity for imidazoline receptors, which can contribute to a more complex pharmacological profile. wikipedia.orgmedchemexpress.com Fluparoxan, however, is unique in its structural family for not antagonizing any known variant of the imidazoline receptor. wikipedia.org This selectivity is a critical aspect of its mechanism, as it implies that the pharmacological effects of fluparoxan can be more directly attributed to its α2-adrenoceptor blockade without the confounding influence of imidazoline receptor modulation. This "cleaner" pharmacological profile makes fluparoxan a valuable tool for research aimed at specifically dissecting the roles of α2-adrenoceptors.

Mechanisms of Action at the Synaptic and Cellular Levels

Modulation of Presynaptic Autoreceptor Feedback

The principal mechanism of action of this compound at the synaptic level involves the modulation of presynaptic autoreceptor feedback loops. wikipedia.org Specifically, fluparoxan acts as a competitive antagonist at presynaptic α2-adrenoceptors located on noradrenergic neurons. nih.govwikipedia.org These autoreceptors are a crucial component of a negative feedback system that regulates the release of noradrenaline (norepinephrine). wikipedia.org When noradrenaline is released into the synaptic cleft, it can bind to these presynaptic α2-autoreceptors, which in turn inhibits further synthesis and release of the neurotransmitter. wikipedia.org

By blocking these α2-autoreceptors, fluparoxan disrupts this autoinhibitory feedback mechanism. wikipedia.org This blockade prevents the binding of endogenous noradrenaline to the autoreceptors, thereby disinhibiting the neuron and leading to an increased release of noradrenaline into the synapse. wikipedia.orgnih.gov This enhanced noradrenergic neurotransmission is the primary consequence of fluparoxan's action and is believed to be the basis for its potential therapeutic effects. wikipedia.org

Impact on Extracellular Neurotransmitter Concentrations (Noradrenaline, Dopamine, Serotonin)

The antagonism of presynaptic α2-adrenoceptors by fluparoxan directly leads to an increase in the synaptic and extracellular concentrations of noradrenaline. wikipedia.orgnih.gov This effect has been demonstrated in vivo, where fluparoxan administration selectively enhances noradrenaline turnover in brain regions like the hippocampus. nih.gov

Furthermore, the increased noradrenergic activity can indirectly influence the release of other neurotransmitters, particularly dopamine. Fluparoxan has been shown to increase extracellular levels of both dopamine and noradrenaline in the frontal cortex. nih.gov This effect on dopamine is thought to be a secondary consequence of the primary increase in noradrenaline, as noradrenergic neurons can modulate the activity of dopaminergic pathways.

However, the effect of fluparoxan on serotonin (5-HT) appears to be different. Studies have shown that while fluparoxan increases extracellular noradrenaline and dopamine, it does not significantly alter the extracellular levels of serotonin in the frontal cortex. nih.gov This is a key distinction from other compounds like yohimbine, which, due to its additional actions at 5-HT1A receptors, can suppress serotonin release. nih.gov The selective enhancement of noradrenaline and dopamine without a direct impact on serotonin release is a defining characteristic of fluparoxan's neurochemical profile. When co-administered with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine, fluparoxan can potentiate the increase in extracellular levels of all three monoamines: noradrenaline, dopamine, and serotonin. nih.gov

Table 2: Effect of Fluparoxan on Extracellular Neurotransmitter Levels in the Frontal Cortex

| Neurotransmitter | Effect of Fluparoxan Alone | Effect of Fluparoxan + Fluoxetine | Reference |

|---|---|---|---|

| Noradrenaline (NAD) | Increase | Potentiated Increase | nih.gov |

| Dopamine (DA) | Increase | Potentiated Increase | nih.gov |

| Serotonin (5-HT) | No Change | Potentiated Increase | nih.gov |

Postsynaptic Receptor Modulation and Signaling Cascades

The increased synaptic concentrations of noradrenaline resulting from fluparoxan's presynaptic action lead to enhanced activation of postsynaptic adrenoceptors. While fluparoxan itself has very low affinity for postsynaptic α1-adrenoceptors, the elevated levels of noradrenaline in the synapse will stimulate these receptors, as well as postsynaptic β-adrenoceptors. nih.govnih.gov

Chronic administration of fluparoxan has been shown to induce adaptive changes in postsynaptic receptor density. Specifically, long-term treatment with fluparoxan has been found to cause a down-regulation of β-adrenoceptors in the rat brain. nih.gov This phenomenon, a 26% reduction in the density of [3H]-dihydroalprenolol binding sites after six days of treatment, is a common feature of many antidepressant drugs. nih.gov This down-regulation of β-adrenoceptors is considered a neuroadaptive response to the sustained increase in synaptic noradrenaline and is hypothesized to be related to the therapeutic mechanism of action of antidepressants. nih.gov The signaling cascades downstream of these postsynaptic receptors, such as those involving cyclic AMP and protein kinases, are consequently modulated by the prolonged increase in noradrenergic transmission.

Receptor Regulation and Plasticity Induced by this compound

The sustained increase in noradrenergic neurotransmission initiated by this compound can lead to long-term adaptive changes in receptor systems and neuronal plasticity. As mentioned previously, one of the most notable effects of chronic fluparoxan administration is the down-regulation of β-adrenergic receptors. nih.gov This reduction in receptor density is a homeostatic response to the persistent elevation of synaptic noradrenaline. nih.gov This form of receptor plasticity is a well-documented phenomenon with various antidepressant treatments and is thought to be a crucial element in their therapeutic efficacy.

Beyond receptor density, the enhanced noradrenergic and dopaminergic signaling can influence broader aspects of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. Neuromodulatory transmitters like noradrenaline are known to modify the thresholds for inducing long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory. By increasing the availability of noradrenaline, fluparoxan can potentially facilitate synaptic plasticity in brain regions like the hippocampus and prefrontal cortex, areas critical for cognitive function. While direct studies on fluparoxan's long-term effects on synaptic plasticity are limited, the known role of noradrenaline in modulating these processes suggests that chronic treatment could induce significant neuroplastic changes.

Effects on Beta-Adrenoceptor Down-regulation

Chronic administration of this compound has been demonstrated to induce down-regulation of beta-adrenoceptors in the brain. nih.govscispace.com In a study involving rats, chronic oral administration of fluparoxan for six days resulted in a significant reduction in the density of beta-adrenoceptor binding sites in the brain. nih.govscispace.com Specifically, the density of [3H]-dihydroalprenolol binding sites, which are used to label beta-adrenoceptors, was decreased by 26%. nih.govscispace.com This effect on beta-adrenoceptor density is noteworthy as the down-regulation of these receptors is a known mechanism of action for some antidepressant therapies. nih.govscispace.com The observed down-regulation by fluparoxan, a potent alpha-2 adrenoceptor antagonist, is considered consistent with its potential as an antidepressant agent. nih.govscispace.com

Receptor Occupancy and Binding Kinetics in Animal Models

This compound is characterized as a highly selective and potent competitive antagonist of alpha-2 adrenoceptors. nih.govscispace.com Its binding affinity and receptor occupancy have been extensively studied in various in vitro and in vivo animal models, demonstrating its specificity and functional antagonism.

In isolated tissue preparations, fluparoxan acts as a reversible competitive antagonist against the alpha-2 adrenoceptor agonist UK-14304. nih.govscispace.comnih.govmedchemexpress.com Studies on the rat isolated, field-stimulated vas deferens and the guinea-pig isolated, field-stimulated ileum yielded pKB values of 7.87 and 7.89, respectively, indicating high antagonist potency at alpha-2 adrenoceptors. nih.govscispace.comnih.govmedchemexpress.com In contrast, its affinity for alpha-1 adrenoceptors is substantially lower. nih.govscispace.comnih.govmedchemexpress.com In the rat isolated anococcygeus muscle, fluparoxan showed much weaker competitive antagonism of the contractile response to the alpha-1 adrenoceptor agonist phenylephrine, with a pKB of 4.45. nih.govscispace.comnih.govmedchemexpress.com This gives fluparoxan an alpha-2 to alpha-1 adrenoceptor selectivity ratio greater than 2500. nih.govscispace.comnih.govmedchemexpress.com

Specificity studies confirmed that fluparoxan has low to no affinity for a wide array of other neurotransmitter receptor sites at concentrations up to at least 1 x 10(-5) M. nih.govscispace.com It did, however, display weak affinity for serotonin 5-HT1A and 5-HT1B binding sites in the rat brain, with reported pIC50 and pKi values of 5.9 and 5.5, respectively. nih.govscispace.comnih.gov

Table 1: In Vitro Receptor Binding Profile of Fluparoxan

| Receptor/Binding Site | Preparation | Value Type | Value | Reference |

|---|---|---|---|---|

| Alpha-2 Adrenoceptor | Rat Vas Deferens | pKB | 7.87 | nih.gov, nih.gov, medchemexpress.com, scispace.com |

| Alpha-2 Adrenoceptor | Guinea-Pig Ileum | pKB | 7.89 | nih.gov, nih.gov, medchemexpress.com, scispace.com |

| Alpha-1 Adrenoceptor | Rat Anococcygeus Muscle | pKB | 4.45 | nih.gov, nih.gov, medchemexpress.com, scispace.com |

| 5-HT1A | Rat Brain | pIC50 | 5.9 | nih.gov, nih.gov, scispace.com |

In vivo studies in animal models confirm the central alpha-2 adrenoceptor antagonist activity of fluparoxan. wikipedia.org In conscious mice, orally administered fluparoxan was effective in preventing clonidine-induced hypothermia and antinociception. nih.govscispace.commedchemexpress.com In rats, fluparoxan antagonized hypothermia and rotarod impairment induced by the alpha-2 agonist UK-14304. nih.govscispace.comnih.gov Furthermore, in dogs, oral administration of fluparoxan dose-dependently prevented sedation and bradycardia induced by UK-14304. nih.govnih.govmedchemexpress.comwikipedia.org

Table 2: In Vivo Antagonist Activity of Fluparoxan in Animal Models

| Animal Model | Agonist | Measured Effect | Antagonism ED50 (Oral) | Reference |

|---|---|---|---|---|

| Rat | UK-14304 | Hypothermia | 1.4 mg/kg | nih.gov, nih.gov, scispace.com |

| Rat | UK-14304 | Rotarod Impairment | 1.1 mg/kg | nih.gov, nih.gov, scispace.com |

| Mouse | Clonidine (B47849) | Hypothermia | Not specified | nih.gov, wikipedia.org, medchemexpress.com, scispace.com |

| Mouse | Clonidine | Antinociception | Not specified | nih.gov, wikipedia.org, medchemexpress.com, scispace.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| [3H]-dihydroalprenolol |

| UK-14304 |

| Phenylephrine |

| Clonidine |

| Idazoxan |

Preclinical Pharmacological Investigations of Fluparoxan Hydrochloride

In Vitro Methodologies and Findings

In vitro studies are fundamental in characterizing the pharmacological properties of a new chemical entity. These laboratory-based experiments utilize isolated tissues, cells, and subcellular components to assess a compound's activity and characteristics in a controlled environment.

Isolated organ and tissue preparations are classic pharmacological tools used to study the effects of drugs on specific receptors in a more integrated, yet still isolated, physiological system. scholaris.capanlab.comnih.gov For Fluparoxan (B20672), these assays have been crucial in determining its antagonist activity at α2-adrenoceptors.

In studies using the rat isolated, field-stimulated vas deferens and the guinea-pig isolated, field-stimulated ileum, Fluparoxan acted as a reversible competitive antagonist to the inhibitory effects of the α2-adrenoceptor agonist UK-14304. nih.gov The potency of this antagonism is quantified by the pKB value, which was determined to be 7.87 in the rat vas deferens and 7.89 in the guinea-pig ileum. nih.gov In contrast, when tested in the rat isolated anococcygeus muscle, Fluparoxan was a significantly weaker competitive antagonist against the contractile response induced by the α1-adrenoceptor agonist phenylephrine, with a pKB of 4.45. nih.gov This demonstrates a high selectivity ratio of over 2500 for α2- versus α1-adrenoceptors. nih.gov

Table 1: Antagonist Activity of Fluparoxan in Isolated Tissues

| Tissue Preparation | Agonist | Receptor Target | Fluparoxan pKB |

|---|---|---|---|

| Rat Vas Deferens | UK-14304 | α2-adrenoceptor | 7.87 nih.gov |

| Guinea-Pig Ileum | UK-14304 | α2-adrenoceptor | 7.89 nih.gov |

| Rat Anococcygeus Muscle | Phenylephrine | α1-adrenoceptor | 4.45 nih.gov |

Cellular models like Madin-Darby canine kidney (MDCK) and human colon adenocarcinoma (Caco-2) cells are widely used to predict the intestinal absorption and permeability of drug candidates. nih.govscribd.complos.org These cells, when grown on semi-porous filters, form monolayers that mimic the intestinal epithelial barrier. nih.gov

Fluparoxan has demonstrated high in vitro permeability in both MCDK and Caco-2 cell lines. wikipedia.org The apparent permeability coefficient (Papp) in MCDK cells was 2500 nm/s, and in Caco-2 cells, it was 2000 nm/s. wikipedia.org These high permeability values are consistent with the high oral intestinal absorption of 100% observed in humans. wikipedia.org

Table 2: In Vitro Permeability of Fluparoxan

| Cell Line | Apparent Permeability (Papp) (nm/s) |

|---|---|

| MCDK | 2500 wikipedia.org |

| Caco-2 | 2000 wikipedia.org |

Receptor binding assays are essential for determining the affinity of a compound for its target receptor and for assessing its selectivity by testing its binding to a wide range of other receptors. giffordbioscience.commerckmillipore.comnih.gov These assays typically use radiolabeled ligands to quantify the binding of the test compound. merckmillipore.com

Fluparoxan has been shown to be a highly selective α2-adrenergic blocker. wikipedia.org Specificity studies revealed that Fluparoxan had low or no affinity for a broad panel of neurotransmitter receptor sites at concentrations up to at least 1 x 10-5 M. nih.gov It did, however, display weak affinity for 5-HT1A (pIC50 = 5.9) and 5-HT1B (pKi = 5.5) binding sites in the rat brain. nih.gov The high affinity for the α2-adrenoceptor is indicated by a pKB of 7.9. wikipedia.org

Functional ligand-binding studies provide information on the potency and efficacy of a drug. giffordbioscience.com Chronic administration of Fluparoxan in rats led to a 26% reduction in the density of rat brain [3H]-dihydroalprenolol binding sites, indicating a down-regulation of β-adrenoceptors, which is consistent with its potential as an antidepressant. nih.gov

Table 3: Receptor Binding Profile of Fluparoxan

| Receptor/Binding Site | Affinity Measure | Value |

|---|---|---|

| α2-Adrenergic Receptor | pKB | 7.9 wikipedia.org |

| α1-Adrenergic Receptor | Selectivity Ratio (α2/α1) | >2630-fold wikipedia.orgnih.gov |

| 5-HT1A | pIC50 | 5.9 nih.gov |

| 5-HT1B | pKi | 5.5 nih.gov |

In vitro metabolism studies, often using liver microsomes, are crucial for predicting how a drug will be metabolized in the body. srce.hrnuvisan.comevotec.com Microsomes contain many of the key enzymes responsible for drug metabolism, particularly cytochrome P450 (CYP) enzymes. evotec.com

Studies with Fluparoxan have shown that it was not metabolized by human cytochrome P450 enzymes CYP1A and CYP2A. wikipedia.org Furthermore, no hydroxylated metabolites were identified after incubation with rat liver microsomes (S9 fraction). wikipedia.org The primary route of metabolism for Fluparoxan appears to be phase II conjugation, with over 90% of the compound excreted as sulphamic acid and carbamoyl (B1232498) glucuronide conjugates. wikipedia.org

Receptor Binding Assays and Functional Ligand-Binding Studies

In Vivo Animal Models for Efficacy and Mechanistic Elucidation

In vivo animal models are indispensable for evaluating the efficacy and understanding the mechanism of action of a drug in a whole, living organism. These models allow researchers to observe the systemic effects of the compound and its impact on complex physiological processes.

To assess the in vivo efficacy of Fluparoxan as an α2-adrenoceptor antagonist, various animal models have been employed where the adrenergic system is pharmacologically modulated.

In conscious mice, orally administered Fluparoxan was effective in antagonizing clonidine-induced hypothermia and antinociception, with a potency similar to that of idazoxan (B1206943). nih.gov In rats, Fluparoxan antagonized UK-14304-induced hypothermia and rotarod impairment. nih.gov Furthermore, in dogs, Fluparoxan prevented the sedation and bradycardia induced by UK-14304. nih.gov These findings confirm that Fluparoxan possesses central α2-adrenoceptor antagonist activity following oral administration. wikipedia.org The blockade of presynaptic α2-adrenoceptors is known to enhance the release of norepinephrine (B1679862). mdpi.com

Table 4: In Vivo Efficacy of Fluparoxan in Models of Adrenergic Modulation

| Animal Model | Agonist | Effect Antagonized by Fluparoxan |

|---|---|---|

| Conscious Mouse | Clonidine (B47849) | Hypothermia, Antinociception nih.gov |

| Rat | UK-14304 | Hypothermia, Rotarod Impairment nih.gov |

| Dog | UK-14304 | Sedation, Bradycardia nih.gov |

Models of Behavioral Pharmacology

Analysis of Motor Coordination and Performance (e.g., Rotarod Impairment)

The assessment of motor coordination and balance is a critical component of preclinical neurological research. The rotarod assay is a widely used test to evaluate these functions in rodents. nih.govconductscience.com This apparatus consists of a rotating rod, and the animal's ability to maintain its balance and remain on the rod is measured. nih.gov Performance can be assessed using either a rod rotating at a fixed speed or one that accelerates, with the latency to fall serving as the primary measure of motor coordination. nih.gov

In preclinical studies involving rats, fluparoxan hydrochloride has been investigated for its effects on motor performance. Research indicates that fluparoxan can dose-dependently prevent marked impairment of performance on the rotarod test. wikipedia.org This suggests a protective or restorative role for the compound against agents or conditions that would otherwise disrupt motor coordination. While fluparoxan itself is an α2-adrenoceptor antagonist, its ability to counteract rotarod impairment was observed in the context of preventing the effects of α2-adrenoceptor agonists, which are known to induce sedation and motor deficits. wikipedia.org

Detailed quantitative data from these specific rotarod studies, such as the precise latencies to fall at different dose levels, are not available in the reviewed literature. However, the qualitative finding underscores the compound's activity within central nervous system pathways that regulate motor function.

Exploration of Locomotor Activity and Escape Reactions

The study of locomotor activity provides insights into the stimulant or sedative effects of a compound, while the analysis of escape reactions can be related to anxiety and stress responses. nih.govresearchgate.net Locomotor activity is often measured in an open field or novel arena by tracking parameters like total distance moved or rearing frequency. nih.gov

As a class, selective α2-adrenoceptor antagonists can influence motor activity. vnmu.edu.ua For instance, the α2-adrenoblocker yohimbine (B192690) is known to increase locomotor activity. vnmu.edu.ua However, the effects can be complex and vary between specific compounds within the class. Studies with the selective α2-antagonist idazoxan in an elevated plus-maze, a test used to assess anxiety and exploration, found that the compound significantly reduced the number of total arm entries, indicating a decrease in general locomotor activity. nih.gov

In a study evaluating the effects of various α2-adrenergic agents on sexual behavior, ambulatory activity was noted as a relevant parameter, though the primary focus remained on motivational and copulatory measures. nih.gov While this suggests that locomotor activity was likely monitored during studies of fluparoxan, specific data detailing its direct effects on spontaneous locomotor activity or escape behaviors are not extensively detailed in the available scientific literature.

Studies on Sexual Incentive Motivation and Copulatory Behavior

The adrenergic system, particularly α2-adrenoceptors, plays a significant role in modulating male sexual behavior. Preclinical research has established that α2-adrenergic antagonists can enhance sexual incentive motivation, whereas agonists are typically inhibitory. nih.gov Sexual incentive motivation in male rats is often evaluated in procedures where the subject can choose to spend time in proximity to a sexually receptive female versus another male. uit.nonih.gov

Investigations into the effects of this compound have shown that it has a modest effect on sexual incentive motivation in male rats. nih.gov When compared with other highly specific α2-antagonists like RX 821002, which reliably enhanced sexual incentive motivation, the effect of fluparoxan was less pronounced. nih.gov

Table 1: Summary of Fluparoxan Effects on Male Rat Sexual Behavior

| Behavioral Parameter | Effect of Fluparoxan | Comparative Effect (vs. RX 821002) |

|---|---|---|

| Sexual Incentive Motivation | Modest Enhancement | Less pronounced enhancement |

| Copulatory Behavior | Reduction (at high doses) | Similar reduction at high doses |

Structure Activity Relationship Sar Studies of Fluparoxan Hydrochloride

Fundamental Principles and Methodologies in SAR Analysis

The affinity and selectivity of Fluparoxan (B20672) hydrochloride for the α2-adrenoceptor are dictated by several key structural features. Fluparoxan, with the chemical name (3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H- nih.govwikipedia.orgbenzodioxino(2,3-c)pyrrole hydrochloride, possesses a rigid, fused ring system that correctly orients the crucial interacting moieties. ontosight.ai

Key features include:

The Benzodioxino-pyrrole Core: This rigid heterocyclic scaffold forms the backbone of the molecule, providing a specific three-dimensional conformation. ontosight.ai

The Basic Nitrogen Atom: The nitrogen atom within the pyrrole (B145914) ring is a critical feature for binding to the adrenergic receptor, a common characteristic for many adrenergic ligands. ias.ac.inresearchgate.net

The Fluorine Substituent: The fluorine atom at the 5-position of the aromatic ring is a significant contributor to the compound's high affinity and selectivity. ontosight.ai In related classes of α2-antagonists, halogen substitution on the aromatic ring has been shown to be a key determinant of antagonist activity. nih.gov

Stereochemistry: The specific (3aS,9aS)-trans stereochemistry is noted as being crucial for its biological activity, highlighting the importance of the precise 3D arrangement of atoms for optimal receptor fit. ontosight.ai The activity of adrenergic ligands is often highly dependent on the stereoisomer. ias.ac.innih.gov

Fluparoxan's high selectivity for α2-adrenoceptors over α1-adrenoceptors (a ratio exceeding 2500:1) is a direct result of these structural elements. wikipedia.orgnih.gov This contrasts with less selective antagonists, where structural differences lead to broader receptor interactions.

| Compound | Core Structure | Key Substituents | Receptor Selectivity Profile |

|---|---|---|---|

| Fluparoxan | Benzodioxino-pyrrole | 5-Fluoro group, Basic pyrrole nitrogen | Highly selective α2-antagonist (α2:α1 > 2500:1). wikipedia.orgnih.gov |

| Idazoxan (B1206943) | Benzodioxan-imidazoline | Imidazoline (B1206853) ring | Selective α2-antagonist, but also interacts with imidazoline receptors. wikipedia.org |

| Yohimbine (B192690) | Indole (B1671886) alkaloid (Yohimban skeleton) | Complex polycyclic system | Selective α2-antagonist, but with actions at other receptors like serotonin (B10506). tandfonline.comnih.gov |

The specific biological activity of Fluparoxan as a competitive α2-adrenoceptor antagonist can be directly correlated with its molecular structure. nih.gov The blockade of presynaptic α2-autoreceptors in noradrenergic neurons by Fluparoxan leads to an increased synaptic concentration of noradrenaline. wikipedia.org This action is a direct consequence of the molecule's ability to bind with high affinity to the α2-receptor, preventing the binding of the endogenous agonist norepinephrine (B1679862). cvpharmacology.com

Studies on related compounds reinforce these correlations. For instance, in a series of indolin-2-yl imidazolines, the addition of a halogen to the aromatic ring or increasing the size of an N-alkyl substituent converted compounds with mixed agonist/antagonist activity into pure α2-adrenergic antagonists. nih.gov Similarly, for certain quinoline (B57606) derivatives, a substituent in the 3-position of the quinoline ring was found to be an absolute requirement for potent α2C-adrenoceptor antagonist activity. researchgate.net These findings highlight a common principle: specific substitutions on an aromatic or heterocyclic core are critical for conferring potent and selective α2-antagonist properties, a principle clearly embodied in the structure of Fluparoxan.

Identification of Key Structural Features for Receptor Affinity and Selectivity

Elucidation of Pharmacophoric Requirements for Alpha-2 Adrenoceptor Antagonism

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a particular biological response. For α2-adrenoceptor antagonism, the pharmacophore is generally understood to consist of a few key features, which are exemplified by the structure of Fluparoxan.

Based on the structures of known α2-antagonists, the essential pharmacophoric elements include:

An Aromatic Ring System: This feature, such as the fluorinated benzene (B151609) ring in Fluparoxan, is involved in crucial interactions, likely through pi-pi stacking or hydrophobic interactions with the receptor. ias.ac.in

A Basic, Ionizable Nitrogen Center: This is typically a secondary or tertiary amine, like the one in Fluparoxan's pyrrole ring, which is protonated at physiological pH and forms a key ionic bond with an acidic residue (e.g., aspartate) in the receptor binding pocket. ias.ac.inresearchgate.net

A Specific Spatial Relationship: The distance and relative orientation between the aromatic ring and the basic nitrogen atom are critical. The rigid structure of Fluparoxan ensures this optimal spatial arrangement is maintained. ias.ac.in

Molecular dynamics simulations on other dual-acting α,β-blockers have helped to define these pharmacophores more precisely, identifying specific centroids for the aromatic ring, a hydrogen bond-accepting oxygen atom, and the basic nitrogen, all with defined inter-atomic distances that constitute the active conformation. ias.ac.in

Computational Approaches and In Silico Modeling in Fluparoxan Hydrochloride SAR

Computational, or in silico, methods have become indispensable tools for accelerating drug discovery and refining the understanding of SAR. researchgate.netreaganudall.org These approaches range from predicting a molecule's biological activity based on its structure to modeling the intricate interactions between a ligand and its receptor target at an atomic level. mdpi.com

Predictive modeling uses algorithms, including advanced deep learning (DL) and machine learning (ML), to forecast the biological activity of chemical compounds. nih.govresearchgate.net These models are trained on large datasets of compounds with known activities. mdpi.com

For α2-adrenoceptor antagonists, researchers have developed robust models capable of accurately distinguishing between inhibitors and non-inhibitors of the ADRA2A (alpha-2A adrenergic receptor) subtype. nih.gov One such study utilized various molecular descriptors (1D, 2D, and molecular fingerprints) to train several ML and DL algorithms. nih.gov The resulting deep learning-based model demonstrated superior performance, achieving high accuracy in predicting ADRA2A inhibitors. nih.gov These in silico models streamline the screening of large chemical libraries, prioritizing candidates for synthesis and experimental testing. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the chemical structures of a series of compounds with their biological activities. mdpi.comresearchgate.net These models are expressed as equations that quantify the relationship between molecular descriptors and activity. nih.gov

In the context of α2-adrenoceptor ligands, QSAR studies have been successfully applied to understand the structural requirements for binding to different α2 subtypes. researchgate.netresearchgate.net For example, a QSAR study on a series of quinoline derivatives targeting α2-adrenoceptors used multiple linear regression (MLR) to build its models. researchgate.netresearchgate.net The study found that affinity for the different subtypes was dependent on distinct sets of molecular descriptors:

α2A Adrenoceptor Affinity: Correlated primarily with topological, constitutional, and aromaticity descriptors. researchgate.netresearchgate.net

α2B Adrenoceptor Affinity: Depended on topological, 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction), and radial distribution function (RDF) descriptors. researchgate.netresearchgate.net

α2C Adrenoceptor Affinity: Relied on topological, GETAWAY (GEometry, Topology, and Atom-Weights AssemblY), RDF, and molecular walk count descriptors. researchgate.netresearchgate.net

These QSAR models provide valuable predictive power and offer insights into the physicochemical properties—such as molecular size, shape, conformation, and electrostatic properties—that govern a ligand's affinity and selectivity for a specific receptor subtype. nih.govresearchgate.net

| α2-Adrenoceptor Subtype | Key Descriptor Types Used in QSAR Models. researchgate.netresearchgate.net | Inferred Physicochemical Dependencies. researchgate.net |

|---|---|---|

| α2A | Topological, Constitutional, Aromaticity | Molecular connectivity and composition |

| α2B | Topological, 3D-MoRSE, RDF | Molecular conformation, size, and shape |

| α2C | Topological, GETAWAY, RDF | Molecular conformation and electrostatic properties |

Future Directions in Fluparoxan Hydrochloride Research

Advanced Preclinical Models for Expanding Therapeutic Potential

Future research on Fluparoxan (B20672) hydrochloride will rely on sophisticated preclinical models to better understand its therapeutic applications beyond its initial antidepressant focus.

The evolution from simple behavioral tests to more complex, disease-specific animal models is crucial for elucidating the potential of Fluparoxan hydrochloride. While early studies utilized models like clonidine-induced hypothermia or sedation in mice and rats to confirm its α2-adrenoceptor antagonist activity, current and future research is shifting towards refined models of specific human pathologies. nih.govnih.gov

A significant area of interest is its application in neurodegenerative disorders. nih.gov For instance, research has utilized transgenic mouse models of Alzheimer's disease, such as the APP×PS1 mouse model. In one key study, chronic treatment with fluparoxan was found to prevent age-related deficits in spatial working memory in these mice, highlighting its potential in mitigating cognitive decline. medkoo.com These models allow researchers to assess the compound's efficacy against specific pathological hallmarks and associated cognitive impairments, providing more clinically relevant data than earlier, more generalized animal tests. nih.govmedkoo.com Future studies are expected to expand the use of such models to further investigate its effects in schizophrenia, Parkinson's disease, and other conditions marked by cognitive dysfunction and noradrenergic deficits. wikipedia.orgnih.gov

Table 1: Selected Preclinical Models in Fluparoxan Research

| Model Type | Animal | Purpose | Key Findings | Reference(s) |

|---|---|---|---|---|

| Agonist-Challenge | Mouse, Rat, Dog | To confirm in vivo α2-adrenoceptor antagonism | Fluparoxan effectively reversed the effects of α2-agonists (e.g., clonidine (B47849), UK-14304) such as hypothermia, sedation, and impaired motor performance. | wikipedia.orgnih.govnih.gov |

| Transgenic Disease Model | APP×PS1 Mice | To evaluate efficacy in an Alzheimer's disease model | Chronic fluparoxan treatment prevented deficits in spatial working memory. | medkoo.com |

| Isolated Tissue | Rat, Guinea Pig | To determine receptor affinity and selectivity in vitro | Demonstrated high competitive antagonism at α2-adrenoceptors with over 2500-fold selectivity versus α1-adrenoceptors. | nih.govnih.govmedchemexpress.com |

A critical future direction is the detailed investigation of fluparoxan's impact on neuroinflammation and neuroprotection, two key processes in the progression of neurodegenerative diseases. core.ac.ukresearchgate.net While the cognitive benefits of fluparoxan in Alzheimer's models are promising, the underlying mechanisms require further exploration. For example, in the APP×PS1 mouse model, the observed improvements in memory occurred without any change to β-amyloid plaque load or astrocytosis, a common marker of neuroinflammation. medkoo.com This suggests that fluparoxan may exert its neuroprotective effects through pathways independent of these specific pathologies.

The primary neuroprotective mechanism of fluparoxan is understood to be the blockade of presynaptic α2-adrenoceptors, which increases the synaptic release of norepinephrine (B1679862). wikipedia.org This, in turn, can lead to elevated levels of dopamine (B1211576) and acetylcholine, neurotransmitters vital for cognitive function. nih.gov Future mechanistic studies will likely use advanced techniques to probe deeper into these effects, examining the compound's influence on microglial activation, pro-inflammatory cytokine release, and other markers of neuroinflammation to build a comprehensive picture of its mode of action in disease states. mdpi.com

Refined Animal Models for Neurological and Psychiatric Disorders

Exploration of Novel Receptor Subtypes and Allosteric Modulators for Enhanced Specificity

Fluparoxan is distinguished by its high potency and remarkable selectivity as a competitive antagonist for α2-adrenoceptors over α1-adrenoceptors, and it notably does not interact with imidazoline (B1206853) receptors, a common characteristic of other antagonists in its structural class. wikipedia.org It also shows minimal affinity for a wide array of other neurotransmitter receptors, though a weak interaction with 5-HT1A and 5-HT1B sites has been reported. nih.govnih.gov

While fluparoxan's specificity is a key strength, future research aims to achieve even more refined pharmacological control. A promising strategy is the exploration of allosteric modulators. uniroma1.it Unlike traditional (orthosteric) antagonists that directly block the primary receptor binding site, allosteric modulators bind to a different, topographically distinct site on the receptor. uniroma1.itbiorxiv.org This can lead to several advantages:

Enhanced Selectivity: Allosteric sites are often less conserved across receptor subtypes, allowing for the development of drugs that can differentiate between α2A-, α2B-, and α2C-adrenoceptors. uniroma1.it

Preservation of Endogenous Signaling: Positive allosteric modulators (PAMs) that lack intrinsic agonist activity only enhance the effect of the body's natural neurotransmitter (norepinephrine), preserving the natural timing and location of signaling. uniroma1.it

Nuanced Modulation: Allosteric ligands can subtly change a receptor's affinity or efficacy, offering a more fine-tuned approach than the simple "on/off" switch of a competitive antagonist. biorxiv.org

The development of PAMs or negative allosteric modulators (NAMs) for the α2-adrenoceptor represents a sophisticated, next-generation approach to drug design that could yield therapies with improved efficacy and fewer side effects. uniroma1.itmdpi.com

Development of Chemically Diverse Analogues and Derivatives

Building on the solid foundation of fluparoxan's known chemical and pharmacological properties, future efforts will focus on creating new analogues and derivatives to optimize its therapeutic profile. nih.govcore.ac.uk

The existing structure-activity relationship (SAR) data for fluparoxan provides a clear starting point for rational drug design. nih.gov Its core benzodioxino[2,3-c]pyrrole structure is known to be critical for its potent and highly selective α2-adrenoceptor antagonism. wikipedia.orgnih.gov Future research will employ computational tools like pharmacophore modeling and molecular docking to analyze the interactions between fluparoxan and the α2-adrenoceptor binding site. nih.gov

This in silico approach allows chemists to:

Identify the key structural features responsible for its high affinity and selectivity.

Predict how modifications to the fluparoxan scaffold might influence binding and activity.

Design novel analogues with potentially enhanced properties, such as improved brain penetration, better subtype selectivity, or a more favorable metabolic profile. nih.gov

By systematically modifying the parent compound based on these evolving SAR insights, researchers can more efficiently generate new lead compounds with superior therapeutic potential. nih.govnih.gov

To bring rationally designed analogues from the computer screen to the laboratory bench, efficient and flexible synthetic methods are required. While the synthesis for racemic fluparoxan is established, lead optimization often requires the creation of a diverse library of related compounds for screening. wikipedia.orgcore.ac.uk This necessitates the development of novel synthetic routes that are robust, high-yielding, and adaptable. lsu.edu

Modern synthetic organic chemistry offers a range of tools that could be applied to this challenge, including:

Flow Chemistry: For rapid, safe, and scalable synthesis.

Novel Catalysis: To enable new chemical transformations and build complex molecules with high precision.

Diversity-Oriented Synthesis: To quickly generate a wide range of structurally different analogues from a common starting material.

By developing new synthetic pathways, chemists can accelerate the cycle of designing, creating, and testing new fluparoxan derivatives, paving the way for the optimization of this promising compound for new therapeutic applications. core.ac.uksioc-journal.cn

Rational Design Based on Evolving SAR Insights

Integration of Multi-Omics Data in Comprehensive Research Frameworks

The future of research into this compound is poised to be significantly enhanced by the integration of multi-omics data. This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers the potential for a more holistic understanding of the compound's effects, moving beyond its primary interaction with the α2-adrenergic receptor. By creating comprehensive research frameworks, scientists can elucidate complex biological responses, identify novel biomarkers, and potentially uncover new therapeutic applications for this compound.

A multi-pronged approach integrating various "omics" disciplines can provide a more complete picture of the physiological and pathological processes influenced by this compound. For instance, transcriptomic analyses can reveal changes in gene expression following drug administration, while proteomics can identify alterations in protein levels and post-translational modifications. researchgate.netmdpi.comnih.gov Metabolomics, in turn, offers a snapshot of the metabolic consequences of these changes. nih.gov

Genomic and Transcriptomic Insights: While this compound is not known to directly alter the genetic sequence, genomic studies of individuals or cell lines can help identify genetic variations in the α2-adrenergic receptors (ADRA2A, ADRA2B, ADRA2C) or other related genes that may influence a subject's response to the drug. physiology.org Transcriptomic analysis, using techniques like RNA sequencing, can map the downstream effects of α2-adrenoceptor blockade by this compound on gene expression. For example, studies on α2-adrenoceptor modulation have demonstrated changes in the transcription of genes related to neuronal metabolism and calcium signaling. frontiersin.org A comprehensive transcriptomic analysis in the context of this compound could identify entire pathways affected by the drug, offering clues to its broader physiological impact.

Proteomic and Metabolomic Profiling: Proteomics can identify and quantify the abundance of proteins in a biological sample, providing a direct measure of the cellular machinery's response to this compound. This could involve analyzing changes in the expression of the α2-adrenergic receptors themselves, as well as downstream signaling proteins and other cellular components. nih.gov For example, proteomic profiling could reveal how this compound affects proteins involved in neuroinflammation or synaptic plasticity. acs.org

Metabolomic analysis complements this by measuring the small-molecule metabolites present in cells, tissues, or biofluids. This provides a functional readout of the cellular state. Following administration of an α-adrenergic agent, shifts in metabolites such as glucose, amino acids, and lipids can be observed, reflecting changes in energy metabolism and other cellular processes. nih.gov For this compound, metabolomics could help to understand its influence on neuronal energy utilization or its systemic metabolic effects.

Computational and Systems Biology Approaches: The vast datasets generated by multi-omics studies necessitate the use of sophisticated computational and systems biology tools for integration and interpretation. nih.gov Machine learning and deep learning algorithms can be employed to develop predictive models for identifying potential α2-adrenergic receptor inhibitors. tandfonline.comresearchgate.net Network-based analyses can then be used to construct interaction maps of the genes, proteins, and metabolites affected by this compound, revealing complex interconnections and identifying key regulatory hubs. researchgate.net These computational models can simulate the effects of the drug and help to generate new, testable hypotheses about its mechanism of action and potential therapeutic uses. nih.gov

By integrating these diverse omics datasets, future research on this compound can move towards a more personalized and precise understanding of its pharmacological profile. This comprehensive approach holds the promise of not only refining our knowledge of this specific compound but also of advancing the broader field of neuropharmacology.

Q & A

Q. What experimental approaches are recommended to validate the α2-adrenoceptor antagonism of Fluparoxan hydrochloride in vitro?

To confirm receptor specificity, researchers should employ competitive binding assays using radiolabeled ligands (e.g., [³H]-RX821002) and compare inhibition constants (Ki) against reference antagonists like idazoxan. Functional assays, such as cAMP accumulation in transfected cell lines (e.g., CHO-K1 cells expressing human α2A-adrenoceptors), can assess antagonism by measuring reversal of agonist-induced cAMP suppression. Ensure protocols align with reproducibility standards, including triplicate trials and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How should researchers design in vivo studies to evaluate Fluparoxan’s neuroprotective effects in rodent models?

Use established neurodegenerative models (e.g., MPTP-induced Parkinsonism in mice) with oral administration of Fluparoxan at doses calibrated to plasma concentration thresholds (e.g., 1–10 mg/kg). Include control groups receiving saline or a reference antagonist (e.g., atipamezole). Monitor behavioral outcomes (e.g., rotarod performance) and biochemical markers (e.g., dopamine levels via HPLC). Adhere to ARRIVE guidelines for ethical reporting and sample size justification .

Q. What are the critical parameters for ensuring reproducibility in this compound pharmacokinetic studies?

Standardize protocols for blood sampling intervals, storage conditions (−80°C for plasma), and analytical methods (LC-MS/MS with deuterated internal standards). Validate linearity, accuracy, and precision across the expected concentration range (e.g., 1–1000 ng/mL). Report extraction recovery rates and matrix effects to comply with FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can contradictory results between Fluparoxan’s efficacy in murine vs. canine models be methodologically resolved?

Discrepancies may arise from species-specific receptor isoforms or metabolic differences. Conduct cross-species receptor binding assays to compare affinity (Kd) and selectivity. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effect magnitudes. Integrate RNA-seq data to identify interspecies variations in receptor expression or downstream signaling pathways .

Q. What strategies optimize high-throughput screening (HTS) for Fluparoxan derivatives targeting α2-adrenoceptor subtypes?

Implement fluorescence polarization assays with subtype-specific probes (e.g., α2B-GFP fusion proteins) and counter-screen against off-target GPCRs (e.g., β-adrenoceptors). Use cheminformatics tools (e.g., molecular docking with AutoDock Vina) to prioritize compounds with predicted binding energies ≤−8 kcal/mol. Validate hits via orthogonal methods, such as SPR for kinetic analysis (kon/koff) .

Q. How should multi-omics data be integrated to elucidate Fluparoxan’s role in neurodevelopmental disorders?

Combine transcriptomic (single-cell RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets from Fluparoxan-treated neuronal cultures. Apply pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) to identify dysregulated networks (e.g., cAMP/PKA signaling). Validate mechanistic hypotheses using CRISPR-Cas9 knockouts of candidate genes (e.g., ADCY5) .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Fluparoxan studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply the Benjamini-Hochberg correction for multiple comparisons in omics datasets. For small-sample in vivo studies, employ non-parametric tests (e.g., Kruskal-Wallis) with effect size metrics (e.g., Cohen’s d) .

Q. How can researchers address batch variability in this compound formulations?

Characterize batches via NMR (purity ≥98%), HPLC (retention time ±0.1 min), and elemental analysis. Include a reference standard (e.g., USP-grade) in each assay to normalize inter-experimental variability. Document lot numbers and storage conditions (−20°C, desiccated) in supplementary materials .

Data Reporting and Compliance

Q. What documentation is required for publishing this compound studies in compliance with FAIR principles?

Provide raw datasets (e.g., .RAW MS files, RNA-seq FASTQ files) in public repositories (e.g., GEO, PRIDE). Annotate methods using RRID identifiers (e.g., Cell Line: CHO-K1, RRID:CVCL_0214). Include a Data Availability Statement specifying access terms .

Q. How should conflicting in vitro and in vivo toxicity profiles of Fluparoxan be reported?

Disclose all adverse findings, even if insignificant in primary endpoints. Use structured toxicity tables comparing NOAEL/LOAEL across models. Discuss limitations (e.g., interspecies metabolic differences) in the Discussion section, referencing OECD Guidelines for chemical safety assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.